![molecular formula C5H2ClIN4 B1425202 4-cloro-3-yodo-1H-pirazolo[3,4-d]pirimidina CAS No. 1082950-96-6](/img/structure/B1425202.png)

4-cloro-3-yodo-1H-pirazolo[3,4-d]pirimidina

Descripción general

Descripción

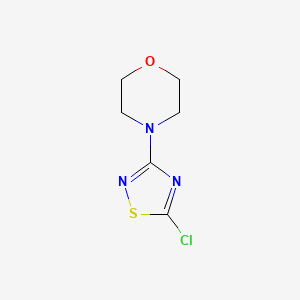

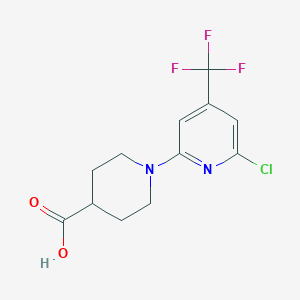

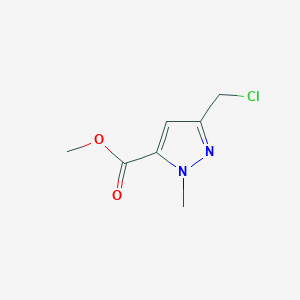

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[3,4-d]pyrimidine core

Aplicaciones Científicas De Investigación

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has several applications in scientific research:

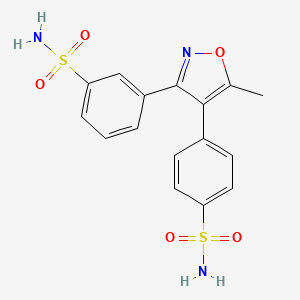

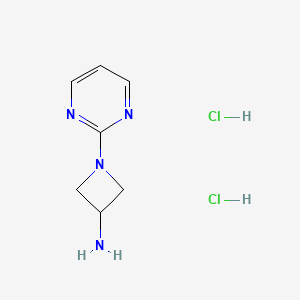

Medicinal Chemistry: It is used as a building block for the synthesis of kinase inhibitors, which are potential therapeutic agents for cancer and inflammatory diseases.

Material Science: The compound is explored for its potential use in organic electronics and optoelectronic devices due to its unique electronic properties.

Biological Research: It serves as a precursor for the synthesis of bioactive molecules that can be used in studying cellular signaling pathways.

Mecanismo De Acción

Target of Action

The primary target of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is the cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . It is responsible for the phosphorylation of key components for cell proliferation .

Mode of Action

4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to a halt in cell proliferation . The compound acts as a bioisostere of adenine and retains the main interactions of ATP at the kinase domain .

Biochemical Pathways

The inhibition of CDK2 by 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine affects the cell cycle progression pathway . This disruption can lead to cell cycle arrest, preventing the cells from dividing and proliferating . The compound’s action on CDK2 also impacts the phosphorylation processes in cells, which are essential for various cellular activities .

Pharmacokinetics

These properties can help predict the observed antitumor activity .

Result of Action

The result of the action of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is significant inhibition of cell proliferation . The compound has shown superior cytotoxic activities against certain cell lines, including MCF-7 and HCT-116 . It also induces a significant alteration in cell cycle progression, in addition to apoptosis induction within certain cells .

Análisis Bioquímico

Biochemical Properties

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine has been found to interact with cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle . The compound inhibits CDK2, thereby affecting the progression of the cell cycle .

Cellular Effects

The compound has been shown to have significant cytotoxic activities against various cell lines, including MCF-7, HCT-116, and HepG-2 . 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine influences cell function by altering cell cycle progression and inducing apoptosis within cells .

Molecular Mechanism

At the molecular level, 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine exerts its effects by binding to CDK2 and inhibiting its activity . This leads to changes in gene expression and disrupts the normal progression of the cell cycle .

Temporal Effects in Laboratory Settings

The effects of 4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine have been observed over time in laboratory settings. The compound has shown stability and long-term effects on cellular function in in vitro studies .

Metabolic Pathways

Its interaction with CDK2 suggests it may be involved in pathways related to cell cycle regulation .

Subcellular Localization

Given its interaction with CDK2, it is likely to be found in locations where this enzyme is present .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine typically involves the iodination of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine. One common method involves the reaction of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, in an organic solvent like acetonitrile .

Industrial Production Methods

While specific industrial production methods for 4-chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

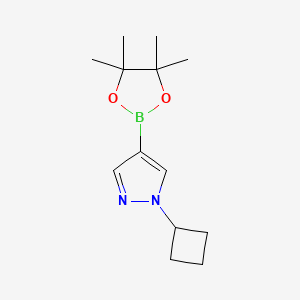

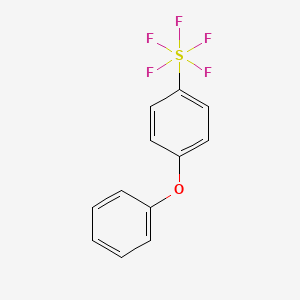

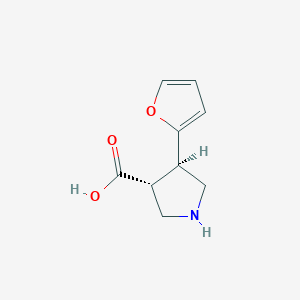

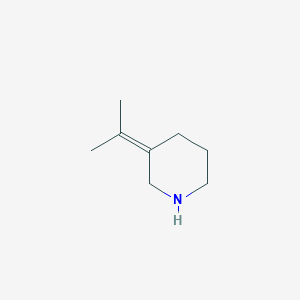

Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form carbon-carbon bonds with aryl or alkyl groups.

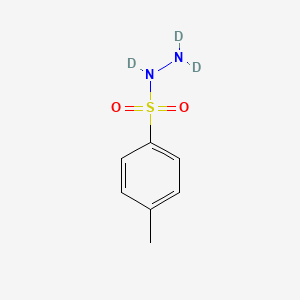

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used to replace the chlorine or iodine atoms.

Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate, are commonly used for coupling reactions.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like 4-azido-3-iodo-1H-pyrazolo[3,4-d]pyrimidine or 4-chloro-3-thio-1H-pyrazolo[3,4-d]pyrimidine can be formed.

Coupling Products: Products include various aryl or alkyl derivatives of the pyrazolopyrimidine core.

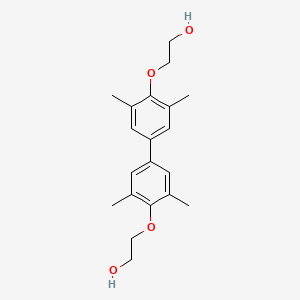

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-1H-pyrazolo[3,4-d]pyrimidine

- 3-Iodo-1H-pyrazolo[3,4-d]pyrimidine

- 4-Amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidine

Uniqueness

4-Chloro-3-iodo-1H-pyrazolo[3,4-d]pyrimidine is unique due to the presence of both chlorine and iodine substituents, which impart distinct electronic and steric properties. These properties enhance its reactivity and make it a versatile intermediate for the synthesis of various bioactive molecules .

Propiedades

IUPAC Name |

4-chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2ClIN4/c6-3-2-4(7)10-11-5(2)9-1-8-3/h1H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZWLQPWGDNDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=NNC(=C2C(=N1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2ClIN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60718896 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082950-96-6 | |

| Record name | 4-Chloro-3-iodo-2H-pyrazolo[3,4-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60718896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-[2-(4-CHLOROPHENYL)-1-(2,2,2-TRIFLUOROETHYLAMINO)ETHYLIDENE]HYDRAZINECARBOXYLIC ACID TERT-BUTYL ESTER](/img/structure/B1425122.png)